Octadecamethylcyclononasiloxane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

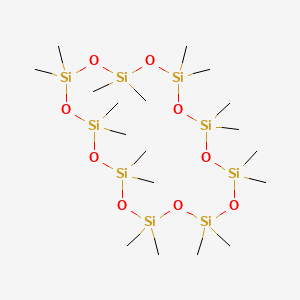

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18-octadecamethyl-1,3,5,7,9,11,13,15,17-nonaoxa-2,4,6,8,10,12,14,16,18-nonasilacyclooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H54O9Si9/c1-28(2)19-29(3,4)21-31(7,8)23-33(11,12)25-35(15,16)27-36(17,18)26-34(13,14)24-32(9,10)22-30(5,6)20-28/h1-18H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXOGOLHEGHGQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H54O9Si9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060308 | |

| Record name | Octadecamethylcyclononasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556-71-8 | |

| Record name | Octadecamethylcyclononasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecamethylcyclononasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecamethylcyclononasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecamethylcyclononasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTADECAMETHYLCYCLONONASILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28W8JYZ0C6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Octadecamethylcyclononasiloxane: Structure, Bonding, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Common Rings - An Overview of Octadecamethylcyclononasiloxane (D9)

In the vast landscape of silicon-based chemistry, cyclic siloxanes, or cyclomethicones, represent a cornerstone of both fundamental research and industrial application. While the smaller ring structures, notably octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5), have been the subject of extensive study, their larger homologue, this compound (D9), possesses a unique combination of properties stemming from its distinct molecular architecture. This guide provides a comprehensive technical exploration of the chemical structure and bonding of D9, offering insights for researchers and professionals in materials science and drug development.

This compound, with the chemical formula C₁₈H₅₄O₉Si₉, is a cyclic organosilicon compound characterized by a nine-membered ring of alternating silicon and oxygen atoms, with each silicon atom bonded to two methyl groups.[1][2] This structure imparts a unique combination of flexibility, thermal stability, and low surface tension.[1] It is a colorless to light yellow, odorless liquid at room temperature with a low viscosity.[3][4] These properties make it a valuable component in a range of applications, from industrial lubricants and sealants to emollients in personal care products.[3][5]

The Molecular Architecture: A Deep Dive into Structure and Bonding

The chemical behavior and physical properties of this compound are intrinsically linked to its molecular structure and the nature of its chemical bonds.

The Siloxane Backbone: A Flexible Nine-Membered Ring

The core of the D9 molecule is the (-Si(CH₃)₂-O-)₉ ring. Unlike smaller, more strained cyclosiloxanes, the nine-membered ring of D9 exhibits considerable conformational flexibility. This is a consequence of the wide Si-O-Si bond angle, which can vary significantly with minimal energy penalty. This inherent flexibility is a defining characteristic of the siloxane backbone and contributes to the low viscosity and high compressibility of materials incorporating D9.

The silicon-oxygen bond is a hybrid of covalent and ionic character due to the significant difference in electronegativity between silicon (1.90) and oxygen (3.44 on the Pauling scale). This results in a strong, polar bond with a partial positive charge on the silicon atom and a partial negative charge on the oxygen atom. The average Si-O bond length is approximately 1.6 Å.

Methyl Group Substituents: Influencing Intermolecular Interactions

The eighteen methyl groups attached to the silicon atoms are nonpolar and create a "shield" around the polar siloxane backbone. This steric hindrance and the weak van der Waals forces between the methyl groups of adjacent molecules are responsible for the low surface tension and high spreadability of D9. The free rotation of the methyl groups around the Si-C bonds further contributes to the molecule's dynamic nature.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of D9 is essential for its application in various scientific and industrial fields.

| Property | Value | Reference |

| CAS Number | 556-71-8 | [2] |

| Molecular Formula | C₁₈H₅₄O₉Si₉ | [2] |

| Molecular Weight | 667.39 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Melting Point | -27 °C | [4] |

| Boiling Point | 188 °C at 20 mmHg | [4] |

| Density | Approximately 0.98 g/cm³ | [4] |

| Refractive Index | 1.4050 to 1.4090 | [4] |

Thermal Stability and Inertness: D9 exhibits high thermal stability and is resistant to oxidation and thermal degradation, making it suitable for high-temperature applications.[3]

Dielectric Properties: Like other siloxanes, D9 has a high dielectric constant, enabling it to store electrical energy efficiently. This property is valuable in the research and development of electrical insulation materials.[3]

Low Surface Tension: The low surface tension of D9 allows it to spread easily over surfaces, a key property for its use as a lubricant and emollient.[1][3]

Synthesis of this compound: Key Methodologies

The synthesis of D9 primarily follows two established routes for cyclosiloxanes: hydrolysis of dichlorodimethylsilane and ring-opening polymerization.

Hydrolysis of Dichlorodimethylsilane

This is the most common industrial method for producing a mixture of cyclic and linear siloxanes. The process involves the controlled hydrolysis of dichlorodimethylsilane ( (CH₃)₂SiCl₂ ), followed by condensation reactions.

Step-by-Step Methodology:

-

Hydrolysis: Dichlorodimethylsilane is reacted with water in a suitable solvent. This reaction is highly exothermic and produces hydrochloric acid as a byproduct. The reaction temperature is typically controlled between 10-40 °C.[6] (CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl

-

Condensation: The resulting dimethylsilanediol is unstable and readily undergoes condensation to form a mixture of linear and cyclic siloxanes of varying ring sizes, including D9. This step can be catalyzed by the HCl generated in situ or by the addition of other catalysts. n(CH₃)₂Si(OH)₂ → [-(CH₃)₂SiO-]n + nH₂O

-

Purification: The desired D9 fraction is separated from the mixture of other cyclosiloxanes and linear oligomers through fractional distillation under reduced pressure.

Diagram of Hydrolysis and Condensation Pathway:

Caption: Synthesis of D9 via hydrolysis of dichlorodimethylsilane.

Ring-Opening Polymerization (ROP)

An alternative, more controlled method for synthesizing specific cyclosiloxanes or high molecular weight polysiloxanes is through the ring-opening polymerization of smaller cyclic siloxanes, such as hexamethylcyclotrisiloxane (D3) or octamethylcyclotetrasiloxane (D4). While not the primary route for D9 production, the principles are relevant for understanding siloxane chemistry.

This method often employs strong acid or base catalysts. Notably, phosphazene superbases have emerged as highly efficient catalysts for the ROP of cyclosiloxanes under mild conditions, allowing for the synthesis of well-defined polymers. The mechanism involves the nucleophilic attack of the catalyst on a silicon atom of the cyclic monomer, leading to ring opening and subsequent propagation.

Chemical Reactivity and Characterization

Hydrolysis

Under certain conditions, particularly in the presence of strong acids or bases, the siloxane bonds in D9 can undergo hydrolysis, leading to the formation of linear or smaller cyclic siloxanes. The rate of this reaction is generally slow under neutral conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: These spectra would show singlets corresponding to the chemically equivalent methyl protons and carbons, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of D9 is characterized by strong absorption bands associated with the Si-O-Si and Si-C bonds.

-

Si-O-Si asymmetric stretching: A very strong and broad band is expected around 1000-1100 cm⁻¹.

-

Si-C stretching and CH₃ rocking: Bands in the region of 750-850 cm⁻¹ are characteristic of the Si-(CH₃)₂ group.

-

C-H stretching of methyl groups: These appear in the 2900-3000 cm⁻¹ region.

Mass Spectrometry (MS): Electron ionization mass spectrometry of cyclic siloxanes typically results in fragmentation patterns involving the loss of methyl groups and rearrangements of the siloxane backbone. Common fragments include [M-15]⁺ (loss of a methyl group) and other smaller cyclic siloxane fragments.

Applications in Research and Industry

The unique properties of this compound make it a versatile compound in various fields.

-

Personal Care and Cosmetics: D9, as part of the cyclomethicone family, acts as an emollient in skin creams, lotions, and hair care products.[4] Its volatility allows it to spread easily, providing a smooth, non-greasy feel before evaporating. This carrier property also aids in the delivery of other active ingredients.[4]

-

Industrial Lubricants and Sealants: Its thermal stability and low viscosity make it an excellent lubricant for high-performance applications. It is also used in the formulation of sealants and adhesives where moisture resistance and flexibility are required.[3]

-

Surfactants: D9 can be employed in formulations requiring surface-active properties due to its ability to lower surface tension.[5]

Conclusion and Future Outlook

This compound represents a fascinating and functionally important member of the cyclosiloxane family. Its larger ring size imparts a unique degree of conformational flexibility, which in turn governs its valuable physicochemical properties. While well-established in several industrial applications, further research into the controlled synthesis of D9 and a deeper understanding of its interactions at biological interfaces could open new avenues for its use in advanced materials and drug delivery systems. The continued exploration of the structure-property relationships in larger cyclosiloxanes like D9 will undoubtedly contribute to the ongoing innovation in silicone chemistry.

References

- 1. pipactioncampaign.org [pipactioncampaign.org]

- 2. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 3. "Conformational analysis of oligomeric models of siloxane, silazan and " by Idil Cazimoglu [scholarship.richmond.edu]

- 4. Machine Learning for the prediction of 29Si Shielding Tensors with Applications in NMR Crystallography [escholarship.org]

- 5. Cyclic volatile methyl siloxanes (D4, D5, and D6) as the emerging pollutants in environment: environmental distribution… [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

Synthesis pathways for Octadecamethylcyclononasiloxane

An In-depth Technical Guide to the Synthesis of Octadecamethylcyclononasiloxane (D₉)

This guide provides a comprehensive overview of the primary synthesis pathways for this compound (D₉), a significant cyclic siloxane compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, experimental protocols, and purification methodologies that underpin the production of this versatile molecule.

Introduction to this compound (D₉)

This compound, denoted as D₉, is a cyclic organosilicon compound with the chemical formula C₁₈H₅₄O₉Si₉.[1][2] It is characterized by a nine-membered ring of alternating silicon and oxygen atoms, with each silicon atom bonded to two methyl groups. This structure imparts a unique combination of properties, including high thermal stability, chemical resistance, low surface tension, and biocompatibility, making it a valuable component in a wide array of applications, from industrial lubricants and sealants to advanced formulations in cosmetics and medical devices.[3]

The synthesis of D₉ is a nuanced process that requires precise control over reaction conditions to achieve high purity and yield. This guide will explore the two predominant synthetic routes: the hydrolysis and condensation of dichlorodimethylsilane and the ring-opening polymerization of smaller cyclosiloxanes.

Pathway 1: Hydrolysis and Condensation of Dichlorodimethylsilane

The foundational industrial method for producing a mixture of cyclosiloxanes, from which D₉ can be isolated, begins with the hydrolysis of dichlorodimethylsilane (Si(CH₃)₂Cl₂).[4][5] This pathway is a multi-step process involving the formation of silanol intermediates followed by their condensation into siloxane chains and rings.

Causality Behind Experimental Choices

The choice of dichlorodimethylsilane as a starting material is driven by its bifunctional nature, allowing for the formation of the linear -[Si(CH₃)₂-O]- repeating units that constitute the backbone of both linear polysiloxanes and cyclosiloxanes. The hydrolysis reaction is highly exothermic and produces hydrochloric acid (HCl) as a byproduct, necessitating careful temperature control and materials of construction to prevent corrosion.[4] The subsequent condensation is governed by equilibrium, leading to a distribution of linear and cyclic species. The specific conditions of the reaction, including temperature, pressure, and the presence of catalysts, can be tuned to influence this distribution.

Reaction Mechanism

-

Hydrolysis: Dichlorodimethylsilane reacts readily with water to replace the chlorine atoms with hydroxyl (-OH) groups, forming the unstable intermediate, dimethylsilanediol (Si(CH₃)₂(OH)₂).[5]

n Si(CH₃)₂Cl₂ + 2n H₂O → n Si(CH₃)₂(OH)₂ + 2n HCl

-

Condensation: The highly reactive silanol intermediates undergo rapid intermolecular condensation, eliminating water to form siloxane bonds (-Si-O-Si-). This process can lead to the formation of both linear hydroxyl-terminated polysiloxanes and cyclic siloxanes.[1]

n Si(CH₃)₂(OH)₂ → [-Si(CH₃)₂-O-]n + n H₂O

The formation of a mixture of cyclic siloxanes (Dₓ, where x is the number of siloxane units) is a complex equilibrium process.

Experimental Protocol: Hydrolysis of Dichlorodimethylsilane

Objective: To synthesize a mixture of cyclosiloxanes via the hydrolysis of dichlorodimethylsilane.

Materials:

-

Dichlorodimethylsilane (Si(CH₃)₂Cl₂)

-

Deionized water

-

Solvent (e.g., toluene or other non-polar organic solvent)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

Procedure:

-

A reaction vessel equipped with a mechanical stirrer, dropping funnel, condenser, and temperature probe is charged with a mixture of deionized water and a suitable organic solvent.

-

The mixture is vigorously stirred to create an emulsion.

-

Dichlorodimethylsilane is added dropwise from the dropping funnel into the reactor. The temperature of the reaction is maintained between 10°C and 60°C.[6] The reaction is highly exothermic and produces HCl gas, which should be scrubbed.

-

After the addition is complete, the mixture is stirred for an additional period to ensure complete hydrolysis.

-

The organic layer, containing the mixture of linear and cyclic siloxanes, is separated from the aqueous acidic layer.

-

The organic layer is washed with a neutralizing agent, such as a sodium bicarbonate solution, to remove residual HCl, followed by washing with deionized water until the washings are neutral.

-

The solvent is removed under reduced pressure to yield a mixture of polydimethylsiloxanes, which includes a significant fraction of cyclic species (D₃, D₄, D₅, etc., including D₉).

Visualization of Hydrolysis and Condensation Pathway

Caption: Hydrolysis of dichlorodimethylsilane to form silanol intermediates, followed by condensation to a mixture of cyclic and linear siloxanes.

Pathway 2: Ring-Opening Polymerization (ROP)

Ring-opening polymerization is a more controlled method for synthesizing polysiloxanes and can be directed to produce specific cyclosiloxanes under equilibrium conditions.[7] This pathway typically starts with smaller, more readily available cyclosiloxanes like hexamethylcyclotrisiloxane (D₃) or octamethylcyclotetrasiloxane (D₄).[7]

Causality Behind Experimental Choices

The choice between anionic and cationic ROP depends on the desired polymer characteristics and the available catalysts. Anionic ROP, often initiated by strong bases like alkali metal hydroxides or silanolates, is widely used commercially.[8] Cationic ROP, initiated by strong acids, is also effective but can be more prone to side reactions.[9] The polymerization is an equilibrium process where the polymer chain can "back-bite" to form cyclic species.[10][11] By controlling the reaction time, temperature, and catalyst concentration, the equilibrium can be shifted to favor the formation of a desired distribution of cyclosiloxanes.

Reaction Mechanism

Anionic Ring-Opening Polymerization:

-

Initiation: A nucleophilic initiator (e.g., OH⁻) attacks a silicon atom in the cyclosiloxane ring (e.g., D₄), opening the ring to form a linear silanolate.

-

Propagation: The active silanolate end of the polymer chain attacks another cyclosiloxane monomer, extending the polymer chain.

-

Equilibration (Back-biting): The active chain end can attack a siloxane bond within its own chain, leading to the formation of a new cyclosiloxane and a shorter polymer chain. This intramolecular cyclization process leads to a thermodynamic equilibrium distribution of various ring sizes, including D₉.

Cationic Ring-Opening Polymerization:

-

Initiation: A proton or other electrophile attacks an oxygen atom in the cyclosiloxane ring, making the adjacent silicon atom more electrophilic.

-

Propagation: The activated monomer reacts with another cyclosiloxane molecule to propagate the chain.

-

Equilibration: Similar to anionic ROP, intramolecular chain transfer (back-biting) occurs, leading to the formation of a mixture of cyclic siloxanes.[10]

Experimental Protocol: Anionic Ring-Opening Polymerization of D₄

Objective: To synthesize a mixture of cyclosiloxanes, including D₉, via the anionic ring-opening polymerization of octamethylcyclotetrasiloxane (D₄).

Materials:

-

Octamethylcyclotetrasiloxane (D₄)

-

Anionic catalyst (e.g., potassium hydroxide, tetramethylammonium hydroxide)

-

End-capping agent (e.g., hexamethyldisiloxane, optional for controlling molecular weight of linear polymers)

-

Neutralizing agent (e.g., silyl phosphate, phosphoric acid)

Procedure:

-

Octamethylcyclotetrasiloxane (D₄) is charged into a dry, inert-atmosphere reactor.

-

The catalyst (e.g., a small amount of KOH) is added.

-

The mixture is heated to the desired reaction temperature, typically in the range of 140-160°C, under a nitrogen atmosphere.

-

The polymerization is allowed to proceed until equilibrium is reached. This can take several hours.

-

Once the desired viscosity or equilibrium is achieved, the reaction is cooled.

-

The catalyst is neutralized by adding a neutralizing agent.

-

The resulting product is a mixture of linear polydimethylsiloxanes and various cyclosiloxanes (D₄, D₅, D₆, D₇, D₈, D₉, etc.).

Visualization of Ring-Opening Polymerization Workflow

Caption: General workflow for the ring-opening polymerization of D₄ to produce a mixture of cyclosiloxanes.

Purification and Isolation of D₉

Regardless of the synthesis pathway, the initial product is a mixture of linear and cyclic siloxanes of varying sizes. The isolation of high-purity D₉ from this mixture is a critical final step.

Fractional Distillation

The primary industrial method for purifying and isolating specific cyclosiloxanes is fractional distillation under reduced pressure.[1] This technique leverages the differences in the boiling points of the various components in the mixture.

| Compound | Boiling Point (°C at 20 mmHg) |

| Hexamethylcyclotrisiloxane (D₃) | ~90 |

| Octamethylcyclotetrasiloxane (D₄) | ~125 |

| Decamethylcyclopentasiloxane (D₅) | ~150 |

| Dodecamethylcyclohexasiloxane (D₆) | ~175 |

| This compound (D₉) | 188-192 [1] |

Experimental Protocol: Fractional Distillation

-

The crude mixture of siloxanes is charged into a distillation flask connected to a fractional distillation column.

-

The system is evacuated to a reduced pressure (e.g., 20 mmHg).

-

The mixture is heated. Lighter cyclosiloxanes (D₃, D₄, D₅, etc.) with lower boiling points will vaporize first, rise through the column, and be collected as separate fractions.

-

The temperature is gradually increased to distill off progressively higher-boiling point cyclosiloxanes.

-

The fraction collected in the boiling point range of 188-192°C at 20 mmHg corresponds to this compound (D₉).[1] Recovery rates for this fraction can be between 85% and 92% with purities exceeding 98%.[1]

Conclusion

The synthesis of this compound is a well-established process in industrial organosilicon chemistry. The choice between the hydrolysis of dichlorodimethylsilane and the ring-opening polymerization of smaller cyclosiloxanes is often dictated by factors such as the desired scale of production, available starting materials, and the required purity of the final product. Both pathways ultimately lead to a mixture of siloxanes from which D₉ must be isolated, typically through fractional distillation. A thorough understanding of the underlying reaction mechanisms and the ability to precisely control the reaction and purification parameters are paramount to achieving high yields of pure D₉ for its diverse applications.

References

- 1. Buy this compound | 556-71-8 [smolecule.com]

- 2. This compound | C18H54O9Si9 | CID 11172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Polydimethylsiloxane - Wikipedia [en.wikipedia.org]

- 5. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]

- 6. CN101875726B - Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane - Google Patents [patents.google.com]

- 7. gelest.com [gelest.com]

- 8. US9663620B2 - Catalyst for synthesis of siloxanes - Google Patents [patents.google.com]

- 9. gelest.com [gelest.com]

- 10. Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Homoconjugated Acids as Low Cyclosiloxane-Producing Silanol Polycondensation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18-octadecamethyl-1,3,5,7,9,11,13,15,17-nonaoxa-2,4,6,8,10,12,14,16,18-nonasilacyclooctadecane (C18H54O9Si9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cyclic siloxane, 2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18-octadecamethyl-1,3,5,7,9,11,13,15,17-nonaoxa-2,4,6,8,10,12,14,16,18-nonasilacyclooctadecane, commonly known as Octadecamethylcyclononasiloxane or Cyclomethicone D9. With the chemical formula C18H54O9Si9, this compound is a member of the cyclomethicone family, a group of volatile methyl siloxanes (VMS) extensively utilized in various industrial and scientific applications. This guide delves into its chemical identity, physicochemical properties, synthesis and characterization, and its burgeoning role in pharmaceutical sciences and drug development. Particular emphasis is placed on its function as a pharmaceutical excipient, its potential in drug delivery systems, and its noted antimicrobial properties. Safety and toxicological data are also reviewed to provide a complete profile for researchers and formulation scientists.

Chemical Identity and Nomenclature

The subject of this guide is a complex cyclic organosilicon compound. Its systematic IUPAC name is 2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18-octadecamethyl-1,3,5,7,9,11,13,15,17-nonaoxa-2,4,6,8,10,12,14,16,18-nonasilacyclooctadecane [1]. Due to the complexity of the IUPAC name, several synonyms are more commonly used in scientific literature and commercial applications:

-

This compound[1]

-

Cyclononasiloxane, octadecamethyl-[1]

-

Cyclomethicone 9[1]

-

D9 (in the context of cyclic siloxanes)

The Chemical Abstracts Service (CAS) Registry Number for this compound is 556-71-8 [1].

Caption: 2D structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow, odorless, and clear liquid at room temperature. Its key physicochemical properties are summarized in the table below. These properties are fundamental to its applications, particularly its volatility, low surface tension, and solubility profile.

| Property | Value | Source(s) |

| Molecular Formula | C18H54O9Si9 | [1] |

| Molecular Weight | 667.4 g/mol | [1] |

| Melting Point | -27 °C | [2][3] |

| Boiling Point | 188 °C at 20 mmHg | [2][3] |

| Density | 0.98 ± 0.1 g/cm³ (predicted) | [2] |

| Refractive Index | 1.4050 to 1.4090 | [2] |

| Solubility | Soluble in ethanol, isopropyl myristate, isopropyl palmitate, mineral oil, and benzene. Slightly soluble in acetonitrile. Practically insoluble in water, glycerin, and propylene glycol. | [2] |

| Storage Temperature | Refrigerator, under inert atmosphere. | [2][3] |

Synthesis and Characterization

Synthesis

The industrial synthesis of this compound, like other cyclic siloxanes, is primarily achieved through the hydrolysis and condensation of dichlorodimethylsilane ((CH₃)₂SiCl₂). This process yields a mixture of cyclic and linear siloxanes of varying chain lengths, which are then separated by fractional distillation.

A representative workflow for the synthesis is as follows:

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Octadecamethylcyclononasiloxane (CAS 556-71-8)

Introduction: Unveiling the Nature of a Key Siloxane

This compound, commonly referred to as D9, is a cyclic volatile methylsiloxane (cVMS) with the CAS number 556-71-8.[1][2][3] This organosilicon compound is characterized by a nine-membered ring of alternating silicon and oxygen atoms, with each silicon atom bonded to two methyl groups.[1][2][3] Its unique molecular architecture imparts a combination of desirable physicochemical properties, including high thermal stability, chemical inertness, low surface tension, and a hydrophobic nature.[4] These characteristics have led to its widespread use in various industrial and consumer applications, such as in personal care products, lubricants, and sealants.[3][5] For the research and drug development professional, an understanding of the fundamental properties, synthesis, and reactivity of this compound is crucial for harnessing its potential in advanced applications, including as a pharmaceutical excipient or in novel drug delivery systems. This guide provides a comprehensive technical overview of this versatile siloxane.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for predicting its behavior in various formulations and under different experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₅₄O₉Si₉ | [1][6] |

| Molecular Weight | 667.39 g/mol | [1][5] |

| Appearance | Colorless to slightly yellow, clear liquid | [5] |

| Melting Point | -27 °C (lit.) | [5] |

| Boiling Point | 188 °C at 20 mmHg (lit.) | [5] |

| Density | 0.98 g/mL | [5] |

| Refractive Index | n20/D 1.41 (lit.) | [5] |

| LogP | 6.46560 | [6] |

| Solubility | Soluble in benzene; slightly soluble in acetonitrile | [5] |

Synthesis of this compound: Key Methodologies

The synthesis of Octadecamethylcyclonasiloxane and other cyclosiloxanes is primarily achieved through two main routes: hydrolysis and condensation of dichlorodimethylsilane, and ring-opening polymerization of smaller cyclosiloxanes.

Hydrolysis and Condensation of Dichlorodimethylsilane

This is a foundational method for producing a mixture of linear and cyclic polydimethylsiloxanes. The process begins with the hydrolysis of dichlorodimethylsilane, which generates silanediols. These intermediates are unstable and readily undergo intermolecular condensation to form siloxane bonds, leading to a mixture of cyclic and linear polymers.[4]

Reaction Mechanism:

The hydrolysis of dichlorodimethylsilane is a nucleophilic substitution reaction where the chlorine atoms are replaced by hydroxyl groups. The subsequent condensation can be catalyzed by either acid or base.

Figure 1: Hydrolysis and Condensation of Dichlorodimethylsilane.

Experimental Protocol (Representative):

-

Setup: A multi-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with a suitable solvent (e.g., toluene) and water.

-

Hydrolysis: Dichlorodimethylsilane is added dropwise to the stirred water/solvent mixture. The reaction is exothermic and produces hydrochloric acid, which can be neutralized by the addition of a base (e.g., sodium bicarbonate) to control the polymerization.

-

Condensation: After the addition is complete, the mixture is heated to promote condensation and cyclization. The reaction progress can be monitored by measuring the viscosity of the mixture.

-

Workup and Purification: The organic layer is separated, washed with water to remove any remaining acid or salt, and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure. The resulting mixture of cyclic and linear siloxanes is then subjected to fractional distillation to isolate this compound.[4]

Ring-Opening Polymerization (ROP)

Ring-opening polymerization is a versatile method for producing polysiloxanes with controlled molecular weights and narrow polydispersity. This method typically uses smaller, strained cyclosiloxanes like hexamethylcyclotrisiloxane (D3) or octamethylcyclotetrasiloxane (D4) as starting materials. The polymerization can be initiated by either anionic or cationic catalysts.[7]

Reaction Mechanism (Anionic ROP):

Anionic ROP is often initiated by strong bases such as potassium hydroxide or silanolates. The initiator attacks a silicon atom in the cyclosiloxane, cleaving a siloxane bond and generating a linear silanolate anion, which then propagates by attacking other cyclic monomers.

Figure 2: Anionic Ring-Opening Polymerization of D4.

Reactivity of this compound

This compound is generally considered to be chemically inert, which is a key attribute for many of its applications. However, under certain conditions, it can undergo reactions, primarily involving the cleavage of the siloxane (Si-O-Si) bonds.

Hydrolysis

The most significant reaction of cyclosiloxanes is hydrolysis, which is the cleavage of the siloxane bond by water. This reaction can be catalyzed by both acids and bases.[4] The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of other nucleophiles or electrophiles.

Acid-Catalyzed Hydrolysis Mechanism:

Under acidic conditions, a proton attacks one of the oxygen atoms in the siloxane ring, making the adjacent silicon atom more electrophilic and susceptible to nucleophilic attack by water.

Figure 3: Acid-Catalyzed Hydrolysis of a Siloxane Bond.

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and characterization of this compound.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be very simple, showing a single sharp singlet for the methyl protons. Due to the high symmetry of the molecule and the rapid conformational changes at room temperature, all 54 methyl protons are chemically equivalent. The chemical shift of this singlet is typically observed in the region of 0.1-0.2 ppm.[8]

-

¹³C NMR Spectroscopy: Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum is also expected to show a single resonance for the methyl carbons, typically in the range of 1-2 ppm.[1]

-

Mass Spectrometry: The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 666, corresponding to the exact mass of the molecule.[1][9][10] The fragmentation pattern is characterized by the loss of methyl groups and larger siloxane fragments. Common fragment ions would include [M-15]⁺ (loss of a methyl radical) and other ions resulting from the cleavage of the siloxane ring.[9][10]

Applications in Research and Drug Development

While this compound is widely used in personal care products, its properties also make it a compound of interest for researchers in the pharmaceutical sciences.

Potential as a Pharmaceutical Excipient

Pharmaceutical excipients are inactive ingredients in a drug product, and they play a crucial role in the manufacturing process, stability, and bioavailability of the active pharmaceutical ingredient (API).[11][12] The inertness, hydrophobicity, and low surface tension of siloxanes like this compound make them potential candidates for use as:

-

Lubricants and Glidants: In tablet and capsule manufacturing, these properties can improve powder flow and prevent sticking to manufacturing equipment.[11]

-

Emollients and Solvents in Topical Formulations: For topical drug delivery, its ability to spread easily and form a non-greasy, breathable film on the skin is advantageous. It can also act as a carrier for lipophilic APIs.

-

Components of Controlled-Release Formulations: The hydrophobic nature of siloxanes can be utilized to create matrices that control the release of water-soluble drugs.[13]

Drug Delivery Systems

The unique properties of silicones are being explored for advanced drug delivery systems. While specific data for this compound is limited, the broader class of cyclosiloxanes and linear polydimethylsiloxanes are investigated for:

-

Topical and Transdermal Delivery: The volatility of smaller cyclosiloxanes allows them to act as transient carriers that evaporate after application, leaving a concentrated film of the API on the skin.

-

Ophthalmic Formulations: The low surface tension and inertness of silicones are beneficial for ophthalmic drug delivery, where they can improve the residence time of the drug on the ocular surface.

Safety and Toxicology

The safety of cyclic volatile methylsiloxanes has been the subject of extensive research and regulatory review.

-

Irritation: It may cause skin and eye irritation upon prolonged or repeated exposure.[5]

-

Inhalation Toxicity: Inhalation of high concentrations of cVMS aerosols can lead to effects on the respiratory tract.[15]

-

Carcinogenicity and Reproductive Toxicity: Some studies on other cyclosiloxanes (e.g., D4 and D5) have raised concerns about potential reproductive and carcinogenic effects at high doses in animal studies, although the relevance of these findings to humans is still under debate.[16]

Environmental Fate

The environmental fate of cVMS is an area of active research. Due to their volatility, a significant portion of these compounds released into the environment is expected to partition into the atmosphere.[17] In the atmosphere, they are primarily degraded by reaction with hydroxyl radicals.[17] In soil and sediment, hydrolysis of the siloxane bonds can occur, leading to the formation of silanols, which are generally more water-soluble and less persistent.[4]

Conclusion

This compound (CAS 556-71-8) is a versatile organosilicon compound with a unique set of physicochemical properties. While its primary applications have been in the industrial and personal care sectors, its inertness, hydrophobicity, and low surface tension suggest potential for its use in pharmaceutical formulations and drug delivery systems. A thorough understanding of its synthesis, reactivity, and toxicological profile is essential for any researcher or drug development professional considering its use in these advanced applications. Further research is needed to fully elucidate its potential and to establish a comprehensive safety profile for its use in pharmaceutical products.

References

- 1. This compound | C18H54O9Si9 | CID 11172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclononasiloxane, octadecamethyl- [webbook.nist.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Buy this compound | 556-71-8 [smolecule.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [guidechem.com]

- 7. gelest.com [gelest.com]

- 8. rsc.org [rsc.org]

- 9. Cyclononasiloxane, octadecamethyl- [webbook.nist.gov]

- 10. Cyclononasiloxane, octadecamethyl- [webbook.nist.gov]

- 11. CONTROLLED RELEASE FORMULATION - Patent 1942875 [data.epo.org]

- 12. US10617668B2 - Pharmaceutical formulations - Google Patents [patents.google.com]

- 13. Inhalation toxicity of cyclic semi-volatile methylsiloxanes: Disentangling the conundrum of phase-specific adaptations from adverse outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Atmospheric Degradation of Cyclic Volatile Methyl Siloxanes: Radical Chemistry and Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cyclic Volatile Methyl Siloxanes and their Oxidation Products – Atmospheric Marker of Humans? Status of Experiments, Field Sampling, and Modeling | Atmospheric Chemistry Observations & Modeling [www2.acom.ucar.edu]

- 17. researchgate.net [researchgate.net]

Introduction: Unveiling the Structure and Significance of a Key Cyclosiloxane

An In-Depth Technical Guide to the Molecular Characterization of Octadecamethylcyclononasiloxane (D9)

This compound, a cyclic organosilicon compound commonly designated as D9, represents a significant molecule within the broader family of siloxanes. Comprising a nine-membered ring of alternating silicon and oxygen atoms, with each silicon atom fully substituted by two methyl groups, its unique structure imparts a combination of thermal stability, chemical resistance, low surface tension, and hydrophobicity.[1][2] These characteristics have established its utility in diverse industrial applications, ranging from high-performance lubricants to emollients in cosmetics and personal care products.[1][3]

For researchers, scientists, and drug development professionals, the interest in D9 and related cyclosiloxanes extends beyond these conventional uses. Their biocompatibility and distinct physicochemical properties are being explored for advanced applications, including in the fabrication of medical devices and as components in novel drug delivery systems.[1][4][5] Furthermore, understanding the biological and environmental profile of these molecules is a critical area of ongoing research, necessitating robust and precise analytical methodologies.[2][6][7][8]

This guide serves as a comprehensive technical resource, focusing on the core molecular properties and analytical characterization of this compound. As a Senior Application Scientist, the objective is not merely to present data but to provide a self-validating framework for its analysis. We will delve into the causality behind experimental choices, detailing the principles and protocols that ensure the accurate determination of its molecular weight and structural integrity, thereby empowering researchers to confidently utilize and investigate this versatile compound.

Core Molecular Properties and Identifiers

The foundational step in characterizing any chemical entity is the precise determination of its fundamental properties. For this compound, this involves confirming its elemental composition, molecular weight, and unique identifiers, which are crucial for regulatory compliance, literature searches, and accurate experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₅₄O₉Si₉ | [3][9][10][11][12] |

| Molecular Weight | 667.39 g/mol (Average) | [10][11][13][14] |

| 667.4 g/mol (PubChem) | [9] | |

| 667.3855 g/mol (NIST) | [15][16] | |

| CAS Registry Number® | 556-71-8 | [9][10][11][15][16] |

| IUPAC Name | 2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18-octadecamethyl-1,3,5,7,9,11,13,15,17-nonaoxa-2,4,6,8,10,12,14,16,18-nonasilacyclooctadecane | [9] |

| Common Synonyms | D9, Cyclononasiloxane, octadecamethyl- | [2][9] |

| Appearance | Colorless to pale yellow, clear liquid/oil | [10][17] |

The molecular weight is a cornerstone parameter, calculated based on the molecular formula and the isotopic abundances of its constituent atoms. While slight variations exist between databases due to different computational methods or atomic weight standards, the values are highly consistent.[9][10][15] Experimental verification, typically via mass spectrometry, is essential to confirm this theoretical value and assess sample purity.

Synthesis and Purification: A Controlled Pathway to High-Purity D9

The synthesis of this compound is not a random assembly but a controlled process rooted in the fundamental chemistry of silicon. The primary route involves hydrolysis and condensation reactions of silicon-containing precursors, a choice dictated by the need to form the stable siloxane (Si-O-Si) backbone of the molecule.[3][18]

The Rationale of Hydrolysis-Condensation

The causality behind this synthetic choice is twofold. First, starting materials like dichlorodimethylsilane are readily available and highly reactive. The hydrolysis step is critical as it replaces the chloro groups with hydroxyl (silanol) groups, which are the active intermediates. Second, these silanol groups are predisposed to undergo condensation, eliminating water to form the thermodynamically favored Si-O-Si linkage. Controlling reaction conditions (e.g., temperature, catalyst, and solvent) allows for the preferential formation of cyclic species over linear polymers.

Caption: High-level workflow for the synthesis and purification of D9.

Industrial Purification Protocol: Fractional Distillation

Achieving the high purity (>98%) required for research and development applications necessitates an efficient purification strategy. Fractional distillation is the method of choice, selected because it effectively separates the components of the crude reaction mixture based on differences in their boiling points.[18]

Step-by-Step Methodology:

-

System Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a packed distillation column (to increase surface area for better separation), a condenser, and receiving flasks. Ensure all connections are vacuum-tight.

-

Charge the Flask: The crude reaction mixture, containing D9 along with other smaller (e.g., D4, D5) and larger cyclosiloxanes, linear siloxanes, and solvent, is charged into the distillation flask.

-

Pressure Reduction: The system pressure is reduced. Causality: D9 has a high boiling point at atmospheric pressure. Distillation under reduced pressure (e.g., 20 mmHg) significantly lowers the boiling point to a more manageable temperature (approx. 188°C), preventing thermal degradation of the product.[10][13][18]

-

Heating and Fractionation: The distillation flask is heated gradually. The most volatile components (light cyclosiloxanes and residual solvent) will vaporize first, travel up the column, condense, and be collected in the initial receiving flask.

-

Target Fraction Collection: As the temperature stabilizes at the boiling point of D9 at the given pressure (188-192°C at 20 mmHg), the receiving flask is changed. This fraction, containing the purified this compound, is collected.[18]

-

Shutdown: Once the D9 fraction is collected, heating is discontinued, and the system is allowed to cool before the vacuum is slowly released. The remaining higher-boiling-point impurities (heavy cyclosiloxanes) are left in the distillation flask.[18]

This self-validating protocol ensures purity by physically separating the target molecule based on a fundamental and measurable physical property.

Analytical Characterization: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a molecule's identity and purity. Therefore, a triad of orthogonal methods—Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—is employed. This approach is chosen to provide complementary information, ensuring a robust and validated characterization. GC-MS confirms molecular weight and purity, NMR elucidates the precise chemical structure, and FTIR verifies the presence of key functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the cornerstone for confirming molecular weight and assessing purity. The gas chromatograph separates volatile compounds in a mixture based on their partitioning between a stationary phase and a mobile gas phase. The mass spectrometer then fragments the eluted compounds and measures the mass-to-charge ratio of these fragments, providing a molecular fingerprint and the molecular ion mass. This technique is ideally suited for volatile cyclosiloxanes like D9.[19][20]

Caption: The analytical workflow of GC-MS for D9 characterization.

Experimental Protocol (General):

-

Sample Preparation: Prepare a dilute solution of the D9 sample (e.g., 100 µg/mL) in a suitable volatile solvent like tetrahydrofuran or acetone.[20] Prepare a blank (solvent only) and standards if quantification is needed.

-

Instrument Setup:

-

GC: Use a non-polar capillary column (e.g., Rxi-5Sil MS). Set a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a high temperature (e.g., 300°C) to ensure elution of all components.[21]

-

Injector: Set to a temperature of ~250°C in split mode.

-

MS: Use Electron Ionization (EI) at 70 eV. Set the mass scan range from m/z 50 to 800.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

Data Interpretation: The resulting chromatogram should show a major peak at a specific retention time corresponding to D9. The mass spectrum of this peak should display a molecular ion peak (M⁺) or characteristic high-mass fragments that confirm the molecular weight of ~667 g/mol . Lower molecular weight peaks would correspond to impurities like D4, D5, etc.[22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the chemical environment of specific nuclei. For D9, ¹H NMR confirms the presence of methyl protons, while ¹³C NMR identifies the methyl carbons. Most powerfully, ²⁹Si NMR provides direct information about the silicon atoms in the siloxane backbone. The choice to use ²⁹Si NMR is critical because it can distinguish between different siloxane units (e.g., M, D, T, Q groups) and is highly sensitive to ring strain and substitution, making it an authoritative tool for structural confirmation of silicones.[23][24][25]

Experimental Protocol (General):

-

Sample Preparation: Dissolve a small amount of the purified D9 oil (10-20 mg) in an appropriate deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer.

-

Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ²⁹Si NMR spectrum. This may require longer acquisition times due to the low natural abundance and negative gyromagnetic ratio of the ²⁹Si nucleus.[25]

-

-

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction.

Data Interpretation:

-

¹H NMR: A single, sharp singlet should be observed around 0.1 ppm, corresponding to the 54 equivalent protons of the 18 methyl groups.

-

¹³C NMR: A single resonance should appear in the upfield region (typically 1-2 ppm) for the 18 equivalent methyl carbons.

-

²⁹Si NMR: A single peak is expected in the characteristic range for cyclic "D" units (approximately -20 to -22 ppm), confirming the presence of a single type of silicon environment within the symmetrical D9 ring.[25]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. It is an indispensable, rapid tool chosen specifically to confirm the presence of the core functional groups. For D9, the most prominent feature is the exceptionally strong absorption band associated with the Si-O-Si asymmetric stretch, which is characteristic of all siloxanes.[26]

Experimental Protocol (Liquid Film):

-

Sample Preparation: Place a single drop of the neat D9 oil directly onto the surface of an ATR (Attenuated Total Reflectance) crystal or between two salt plates (e.g., KBr or NaCl).

-

Background Scan: Perform a background scan of the empty ATR crystal or clean salt plates to subtract atmospheric (CO₂, H₂O) and accessory absorbances.

-

Sample Scan: Acquire the infrared spectrum of the D9 sample, typically by co-adding multiple scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

Data Interpretation: The spectrum will be dominated by a very strong, broad absorption band in the 1130-1000 cm⁻¹ region, which is the hallmark of the Si-O-Si asymmetric stretching vibration in cyclosiloxanes.[26][27] Other expected peaks include C-H stretching from the methyl groups (~2960 cm⁻¹) and Si-C vibrations (~800 cm⁻¹).

Physicochemical Properties for Drug Development

The utility of a compound like D9 in pharmaceutical formulations or medical devices is directly linked to its physicochemical properties. These parameters govern its solubility, stability, and interaction with biological systems.

| Property | Value | Implication in Drug Development |

| Melting Point | -27 °C | Remains liquid under physiological and storage conditions.[10][13][17] |

| Boiling Point | 188 °C (at 20 mmHg) | Low volatility under normal conditions, ensuring stability in formulations.[10][13][17] |

| Density | ~0.98 g/cm³ | Similar to water, but immiscible due to hydrophobicity.[10][13] |

| Solubility | Soluble in non-polar solvents (e.g., Benzene); Slightly soluble in Acetonitrile; Insoluble in water. | Highly hydrophobic nature makes it suitable as an oil phase in emulsions, a non-aqueous vehicle, or a component for encapsulating lipophilic drugs.[6][10][17] |

| Refractive Index | ~1.4050 - 1.4090 | Useful for quality control and identification.[10][13][17] |

Implications for Formulation: The pronounced hydrophobicity (lipophilicity) and low surface tension of D9 are its most significant features for drug development. These properties make it an excellent emollient and spreading agent in topical formulations, providing a non-greasy, silky feel.[1] In drug delivery, its ability to dissolve non-polar active pharmaceutical ingredients (APIs) and its general biocompatibility make it a candidate for use in sustained-release depots, as a lubricant for medical devices, or as a building block in more complex delivery systems like macrocyclic carriers.[1][5]

Concluding Remarks and Future Outlook

The molecular weight of this compound (D9) is authoritatively established at approximately 667.4 g/mol . However, this single parameter is merely the gateway to a deeper understanding of the molecule. A rigorous characterization, built on the complementary pillars of mass spectrometry, NMR, and FTIR spectroscopy, is essential for validating its identity, structure, and purity. Each technique provides a unique and indispensable piece of the analytical puzzle, creating a self-validating system for quality assurance in research and development.

For professionals in drug development, D9 is more than just an inert excipient. Its well-defined physicochemical properties—particularly its liquidity, low volatility, and pronounced hydrophobicity—present opportunities for innovative formulation strategies for topical, transdermal, and device-based applications. As research continues into the broader biological and environmental impact of cyclosiloxanes, the precise and robust analytical methodologies detailed in this guide will remain fundamental to harnessing their potential safely and effectively. The future will likely see an expansion of its role from a passive ingredient to an active component in sophisticated, targeted delivery systems.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 556-71-8: this compound | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 556-71-8 | FO166641 [biosynth.com]

- 5. mdpi.com [mdpi.com]

- 6. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological relevance of effects following chronic administration of octamethylcyclotetrasiloxane (D4) in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C18H54O9Si9 | CID 11172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 556-71-8 [m.chemicalbook.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. This compound|lookchem [lookchem.com]

- 13. chembk.com [chembk.com]

- 14. This compound | CAS No- 556-71-8 [chemicea.com]

- 15. Cyclononasiloxane, octadecamethyl- [webbook.nist.gov]

- 16. Cyclononasiloxane, octadecamethyl- [webbook.nist.gov]

- 17. This compound | 556-71-8 [chemicalbook.com]

- 18. Buy this compound | 556-71-8 [smolecule.com]

- 19. filab.fr [filab.fr]

- 20. Determination of 4 Methyl Cyclosiloxanes in Electronic and Electrical Products by Gas Chromatography-Mass Spectrometry [qikan.cmes.org]

- 21. shimadzu.com [shimadzu.com]

- 22. Semi-quantitative Analysis of Low-molecular-weight Cyclic Siloxane in Silicone Rubber via Pyrolysis GC/MS | JEOL Resources [jeolusa.com]

- 23. researchgate.net [researchgate.net]

- 24. tandfonline.com [tandfonline.com]

- 25. pascal-man.com [pascal-man.com]

- 26. gelest.com [gelest.com]

- 27. twintek.com [twintek.com]

A Technical Guide to the Thermal Stability and Degradation of D9 Siloxane

Foreword for the Modern Researcher

In the landscape of advanced materials and pharmaceutical development, understanding the intrinsic properties of excipients and intermediates is not merely academic—it is a cornerstone of robust, reliable, and safe innovation. This guide is dedicated to an in-depth exploration of nonamethylcyclopentasiloxane, commonly known as D9 siloxane. While a member of the broader cyclosiloxane family, which has been studied extensively, specific public data on D9 remains specialized. This document, therefore, synthesizes established principles from the broader field of siloxane chemistry and applies them to D9, providing researchers, scientists, and drug development professionals with a predictive and mechanistic understanding of its thermal behavior. We will delve into the causality behind its stability, the pathways of its degradation, and the analytical methodologies required to characterize these processes, empowering you to anticipate its performance in thermally stressed applications.

Introduction to D9 Siloxane: Structure and Significance

Nonamethylcyclopentasiloxane (D9) is a cyclic organosilicon compound with the chemical formula C₁₈H₅₄O₉Si₉. It consists of a nine-membered ring of alternating silicon and oxygen atoms, with two methyl groups attached to each silicon atom.[1] This structure imparts a unique combination of properties, including high flexibility, thermal stability, and low surface tension, making it and other cyclosiloxanes valuable in a range of industrial and scientific applications.[1]

While its larger ring size makes it less volatile than its more common counterparts like D4 (octamethylcyclotetrasiloxane) and D5 (decamethylcyclopentasiloxane), its fundamental chemistry is governed by the highly stable yet flexible siloxane (Si-O-Si) backbone. Understanding its behavior under thermal stress is critical for applications where it might be subjected to elevated temperatures, such as in high-temperature lubrication, as a heat transfer fluid, or during manufacturing and purification processes.

Caption: Molecular structure of nonamethylcyclopentasiloxane (D9).

Core Principles of Thermal Stability

The notable thermal stability of siloxanes is fundamentally derived from the high bond energy of the silicon-oxygen bond (approx. 106 kcal/mol), which is significantly stronger than a typical carbon-carbon bond (approx. 85 kcal/mol).[2] However, thermal degradation is not merely a function of bond dissociation energy. It is a complex process influenced by the molecular architecture, the presence of catalytic impurities, and the surrounding atmosphere. For D9, two primary degradation regimes must be considered: thermal degradation in an inert atmosphere and thermo-oxidative degradation in the presence of air or oxygen.

General studies on siloxanes indicate a limiting working temperature of around 300°C, with significant degradation occurring over time at 350°C.[3][4]

| Property | Value | Source |

| Chemical Formula | C₁₈H₅₄O₉Si₉ | [1] |

| Molecular Weight | 667.3 g/mol | [1] |

| Boiling Point | ~210°C at 1,013 hPa | |

| Flash Point | 73-77°C (closed cup) | [5] |

| Autoignition Temp. | ~392°C | [5] |

| Chemical Stability | Stable under standard ambient conditions | [6] |

Table 1: Key Physical and Stability Properties of Related Cyclosiloxanes.

Degradation Mechanisms and Products

Thermal Degradation (Inert Atmosphere)

In the absence of oxygen (e.g., under a nitrogen or argon atmosphere), the primary degradation pathway for polysiloxanes and cyclosiloxanes at elevated temperatures (typically >350-400°C) is a depolymerization reaction known as "back-biting" or intramolecular cyclization.[2][7][8]

Causality of the Mechanism: The flexibility of the Si-O-Si bond allows the polymer chain (or in this case, the large D9 ring) to fold back on itself. A terminal silanol group (Si-OH), if present, or a Si-O bond within the chain, can nucleophilically attack another silicon atom further along the chain. This forms a thermodynamically stable, smaller six- or eight-membered ring transition state, leading to the scission of the main chain and the formation of smaller, more volatile cyclic siloxanes.[8] The primary products of this degradation are a mixture of smaller cyclosiloxanes, predominantly D3 (hexamethylcyclotrisiloxane), D4 (octamethylcyclotetrasiloxane), and D5 (decamethylcyclopentasiloxane), as these are the most thermodynamically favored species at high temperatures.[8][9]

Caption: "Back-biting" degradation pathway of D9 siloxane.

Thermo-oxidative Degradation (Air/Oxygen Atmosphere)

The presence of oxygen dramatically alters the degradation mechanism and significantly lowers the onset temperature of decomposition. This process involves the oxidation of the methyl side groups, leading to the formation of cross-links between siloxane chains and the evolution of volatile oxidation products.

Causality of the Mechanism: At elevated temperatures in an oxidizing environment, the methyl (CH₃) groups are susceptible to radical attack. This initiates a free-radical chain reaction, forming formaldehyde, water, carbon monoxide, and carbon dioxide as volatile byproducts. Simultaneously, the siloxane backbone cross-links, eventually forming a silicon-oxycarbide structure and, at very high temperatures (>600°C), converting to a stable, white residue of pure silica (SiO₂).[8] Unlike pure thermal degradation, this process does not typically produce a significant amount of smaller cyclic siloxanes.

Experimental Analysis of Thermal Stability

To rigorously characterize the thermal stability of D9 siloxane, a suite of analytical techniques must be employed. Each technique provides a unique piece of the puzzle, and their combined use offers a comprehensive understanding.

Thermogravimetric Analysis (TGA)

Purpose: TGA is the foundational technique for determining thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This directly reveals the onset temperature of degradation (T_onset), the temperatures of maximum degradation rates, and the mass of any final residue.

Protocol Justification: By running the experiment in both a nitrogen and an air atmosphere, we can differentiate between thermal and thermo-oxidative degradation. The T_onset in air is expected to be significantly lower than in nitrogen, and the final residual mass in air (corresponding to SiO₂) will be much higher than in nitrogen (which should approach 0% mass as the cyclic products volatilize).[10]

Step-by-Step Experimental Protocol:

-

Instrument Preparation: Calibrate the TGA instrument's balance and temperature sensor according to manufacturer specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of D9 siloxane into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Atmosphere Purge: Place the crucible in the TGA furnace. Purge the furnace with the desired gas (high-purity nitrogen or dry air) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert or fully oxidative environment.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 800°C at a controlled heating rate (a standard rate is 10°C/min).[11]

-

Maintain the selected gas flow throughout the experiment.

-

-

Data Analysis: Plot the sample mass (%) and the first derivative of the mass loss (DTG) against temperature. Determine the onset temperature of degradation and the peak temperatures from the DTG curve.

Differential Scanning Calorimetry (DSC)

Purpose: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify thermal transitions such as melting points, crystallization events, and glass transitions, which are crucial for understanding the material's physical state before degradation.

Protocol Justification: While D9 is a liquid at room temperature, DSC can detect its freezing/melting point and any other phase transitions at sub-ambient or elevated temperatures prior to decomposition. This provides a complete thermal profile.

Step-by-Step Experimental Protocol:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Hermetically seal 5-10 mg of D9 siloxane in an aluminum DSC pan to prevent volatilization before degradation.

-

Atmosphere: Use a nitrogen purge gas (typically 20-50 mL/min) to maintain an inert environment.

-

Thermal Program:

-

Cool the sample to a low temperature (e.g., -70°C).

-

Ramp the temperature from -70°C to 400°C at a heating rate of 10°C/min.

-

-

Data Analysis: Plot the heat flow against temperature. Identify endothermic (melting) and exothermic (crystallization) peaks and shifts in the baseline (glass transition).

Evolved Gas Analysis (EGA) via GC-MS

Purpose: To definitively identify the chemical nature of the volatile products released during degradation, the evolved gases from the TGA can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol Justification: This hyphenated technique provides unequivocal evidence for the proposed degradation mechanisms. For thermal degradation, GC-MS would be expected to identify D3, D4, D5, and other cyclic siloxanes.[12] For thermo-oxidative degradation, it would detect smaller molecules like formaldehyde, CO₂, and water.[13]

Caption: A comprehensive workflow for thermal analysis of D9 siloxane.

Conclusion and Field-Proven Insights

The thermal stability of D9 siloxane is robust, governed by the strong Si-O backbone. However, its degradation is highly dependent on the operational environment.

-

For inert, high-temperature applications: The primary risk is depolymerization into smaller, volatile cyclic siloxanes. This is a critical consideration in closed systems where the accumulation of these volatiles could alter system pressure or fluid properties. The process is generally predictable and occurs at temperatures exceeding 350°C.

-

For applications in air: Thermo-oxidative degradation is the dominant concern and can be initiated at significantly lower temperatures. This pathway leads to cross-linking, changes in viscosity, and the eventual formation of solid silica residues, which could be detrimental to mechanical systems.

-

Catalytic Effects: The presence of acidic or basic residues can drastically reduce the thermal stability of D9, catalyzing degradation at temperatures well below its intrinsic decomposition point.[9][14] Therefore, material purity and compatibility with contact surfaces are paramount for ensuring stability.

By employing the analytical strategies outlined in this guide, researchers and developers can confidently characterize the thermal limits of D9 siloxane, ensuring its safe and effective implementation in demanding applications. This self-validating system of analysis—combining TGA for "when" it degrades, DSC for "what state" it's in, and GC-MS for "what it becomes"—provides the authoritative grounding necessary for scientific integrity and successful product development.

References

- 1. CAS 556-71-8: Octadecamethylcyclononasiloxane | CymitQuimica [cymitquimica.com]

- 2. doria.fi [doria.fi]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. media.adeo.com [media.adeo.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. doria.fi [doria.fi]

Spectral Analysis of Octadecamethylcyclononasiloxane: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for octadecamethylcyclononasiloxane (D9), a cyclic volatile methylsiloxane. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) data, underpinned by field-proven insights and methodologies.

Introduction to this compound

This compound, with the chemical formula C₁₈H₅₄O₉Si₉, is a member of the cyclosiloxane family.[1][2][3] These compounds are characterized by a ring structure of alternating silicon and oxygen atoms, with methyl groups attached to the silicon atoms. With a molecular weight of 667.39 g/mol , this colorless and odorless liquid possesses unique properties such as high thermal stability, low surface tension, and chemical inertness, making it relevant in various industrial and scientific applications.[2][4][5][6] Understanding its spectral signature is crucial for its identification, quantification, and quality control in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organosilicon compounds.[7][8] For this compound, ¹H, ¹³C, and ²⁹Si NMR provide complementary information to confirm its highly symmetrical structure.

¹H NMR Spectroscopy

Due to the chemical equivalence of all 54 methyl protons in the symmetrical structure of this compound, the ¹H NMR spectrum is expected to exhibit a single, sharp singlet. Based on data for similar cyclosiloxanes, such as octamethylcyclotetrasiloxane (D4), this peak is anticipated to appear in the upfield region of the spectrum, typically around δ 0.1 ppm .[9] The integration of this peak would correspond to all 54 protons.

¹³C NMR Spectroscopy

²⁹Si NMR Spectroscopy

²⁹Si NMR is particularly informative for characterizing the silicon-oxygen backbone of siloxanes.[10][11][12][13][14] For octadecamethylcyclonasiloxane, a single peak is expected due to the nine equivalent silicon atoms. The chemical shift for cyclic dimethylsiloxanes typically falls in the range of δ -19 to -22 ppm .[10] This characteristic chemical shift helps to distinguish it from linear or branched siloxanes.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~ 0.1 | Singlet | Si-CH ₃ |

| ¹³C | ~ 1.0 - 2.0 | Singlet | Si-C H₃ |

| ²⁹Si | ~ -19 to -22 | Singlet | Si -(CH₃)₂ |

Table 1: Predicted NMR Spectral Data for this compound.

Experimental Protocol: NMR Spectroscopy

The following provides a generalized protocol for acquiring high-quality NMR spectra of this compound.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). Chlorinated solvents are often preferred for their ability to dissolve a wide range of siloxanes.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 300-500 MHz

-

Pulse Sequence: Standard single-pulse

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75-125 MHz

-

Pulse Sequence: Proton-decoupled single-pulse

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more, depending on concentration)

Instrument Parameters (²⁹Si NMR):

-

Spectrometer: 59-99 MHz

-

Pulse Sequence: Inverse-gated proton decoupling to suppress the negative Nuclear Overhauser Effect (NOE).

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 10-60 seconds (due to the long spin-lattice relaxation time of ²⁹Si)

-

Number of Scans: 1024 or more

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like cyclosiloxanes.[15][16] The high efficiency of gas chromatography allows for the separation of complex mixtures, while mass spectrometry provides detailed structural information based on the mass-to-charge ratio of the molecule and its fragments.

GC-MS Data Analysis

The electron ionization (EI) mass spectrum of this compound is available in the NIST Chemistry WebBook.[17][18] The spectrum is characterized by a series of fragment ions, with the molecular ion (M⁺) at m/z 666 being of very low abundance or absent, which is typical for large siloxanes.

Key Fragmentation Pathways: The fragmentation of cyclic dimethylsiloxanes is dominated by the cleavage of Si-O and Si-C bonds.[19] Common fragmentation patterns include:

-

Loss of a methyl group ([M-15]⁺): This is a very common initial fragmentation, leading to a prominent peak at m/z 651.

-

Ring opening and subsequent fragmentation: The cyclic structure can open, followed by the loss of dimethylsiloxane units ([(CH₃)₂SiO], 74 Da).

-

Formation of smaller cyclic fragments: Rearrangement reactions can lead to the formation of smaller, stable cyclic siloxane ions, such as D3 (m/z 207, [((CH₃)₂SiO)₃-CH₃]⁺) and D4 (m/z 281, [((CH₃)₂SiO)₄-CH₃]⁺).[20]

-